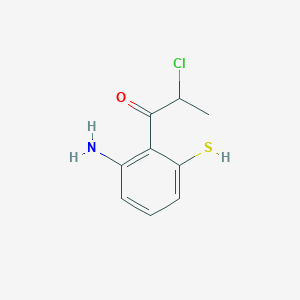
1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C9H10ClNOS It is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 2-amino-6-mercaptophenol with 2-chloropropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar compounds to 1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one include:
2-Amino-6-mercaptophenol: Lacks the chloropropanone moiety but shares the amino and mercapto groups.
2-Chloropropanone: Lacks the amino and mercapto groups but shares the chloropropanone moiety.
1-(2-Amino-6-mercaptophenyl)propan-2-one: Similar structure but with a different substitution pattern on the propanone moiety.
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(2-amino-6-sulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(10)9(12)8-6(11)3-2-4-7(8)13/h2-5,13H,11H2,1H3 |
InChI Key |
BSYBHPQWGGXQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



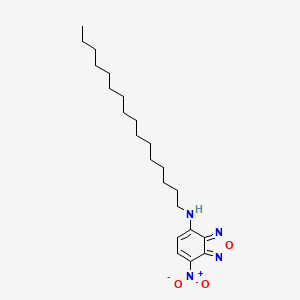

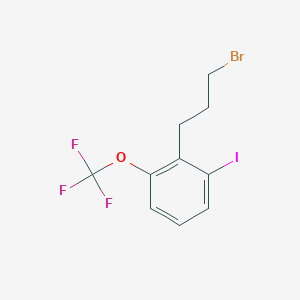
![2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;oxalic acid](/img/structure/B14057991.png)

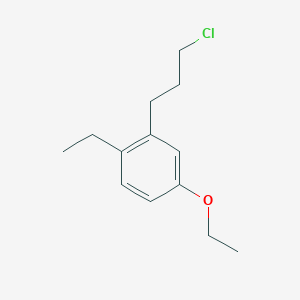
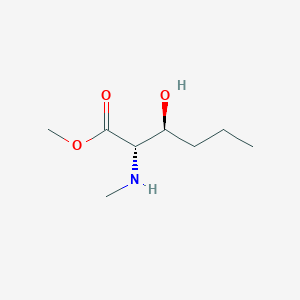
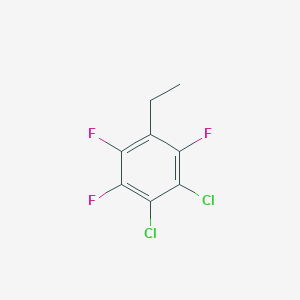
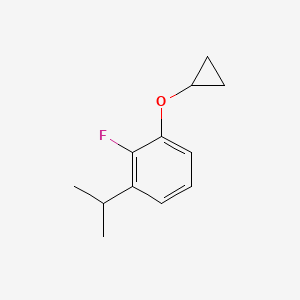
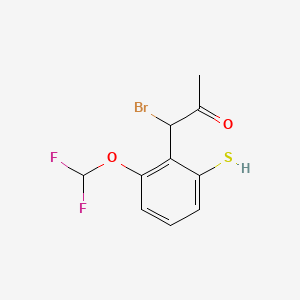
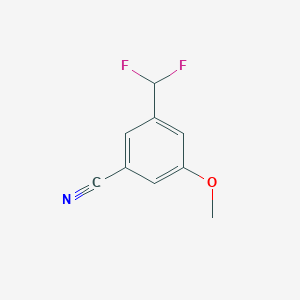

![2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14058055.png)
